molecular formula C15H22O3 B1219578 11-beta-H,13-dihydrosantamarine CAS No. 7715-89-1

11-beta-H,13-dihydrosantamarine

Cat. No.: B1219578
CAS No.: 7715-89-1
M. Wt: 250.33 g/mol
InChI Key: DGIMMEWTLSCNGO-DMLGPZFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-beta-H,13-dihydrosantamarine is a sesquiterpene lactone compound isolated from various plant species within the Asteraceae family . With a molecular formula of C15H22O3 and a PubChem CID of 482787 , it is a dihydro-derivative of santamarine, a common eudesmanolide-type sesquiterpene lactone. This structural class of natural products is typically characterized by a germacrane skeleton and is known for a wide range of biological activities, making them a focal point in phytochemical and pharmacological research. As a specialized plant metabolite, 11-beta-H,13-dihydrosantamarine is of significant value for researchers investigating the chemical ecology and defense mechanisms of plants. Its presence contributes to the complex phytochemical profiles used in chemotaxonomic studies to elucidate evolutionary relationships between plant species. Furthermore, sesquiterpene lactones, as a class, are extensively studied for their potential bioactivities, which may include anti-inflammatory, cytotoxic, and antimicrobial effects. Researchers utilize this high-purity compound as a standard in analytical chemistry, employing techniques such as HPLC and LC-MS for the qualitative and quantitative analysis of plant extracts. It also serves as a key intermediate or reference compound in the synthesis and biosynthesis of related eudesmanolide derivatives, aiding in the exploration of structure-activity relationships. This product is intended for laboratory research purposes only. 11-beta-H,13-dihydrosantamarine is not a drug or dietary supplement and is strictly for Research Use Only (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer uses.

Properties

CAS No.

7715-89-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a,9-trimethyl-3,3a,4,5,6,7,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,9-13,16H,5-7H2,1-3H3/t9-,10-,11+,12+,13-,15-/m0/s1

InChI Key

DGIMMEWTLSCNGO-DMLGPZFASA-N

SMILES

CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@@H](CC=C([C@@H]3[C@H]2OC1=O)C)O)C

Canonical SMILES

CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C

Synonyms

gallicadiol
isogallicadiol

Origin of Product

United States

Comparison with Similar Compounds

3β-Hydroxy-11β,13-Dihydrocostunolide (Compound Ⅷ)

  • Source : Co-isolated with 11β-H,13-dihydrosantamarine from Ixeris sonchifolia .
  • Structural Differences : Features a hydroxyl group at C-3 instead of C-11 and a saturated lactone ring.
  • Spectral Data : Distinctive m/z 231 fragment due to lactone ring cleavage, differing from 11β-H,13-dihydrosantamarine’s m/z 205 .

11β-H,13-Dihydrosantamarine Isomers (Compounds 61–65)

  • Source : Hypothesized isomers identified via LC-MS/MS fragmentation patterns .
  • Key Differences :
    • Positional Isomerism : Variations in hydroxyl or methyl group placement on the eudesmane skeleton.
    • Mass Spectra : Shared base ion at m/z 205 but divergent secondary fragments (e.g., m/z 187 for isomers with additional dehydration) .

Comparison with Other Sesquiterpene Lactones

Santamarine

  • Relation: The non-hydrogenated precursor of 11β-H,13-dihydrosantamarine.
  • Bioactivity : Santamarine exhibits stronger cytotoxicity due to its unsaturated lactone ring, whereas hydrogenation in 11β-H,13-dihydrosantamarine reduces reactivity .

8-Desoxyartelin (Compound Ⅵ)

  • Structural Contrast : Contains an α-methylene-γ-lactone moiety absent in 11β-H,13-dihydrosantamarine.
  • Bioactivity : Higher anti-inflammatory activity linked to the α-methylene group .

Comparative Data Table

Compound Core Structure Key Modifications Characteristic MS Fragments (m/z) Bioactivity Notes
11β-H,13-Dihydrosantamarine Eudesmane lactone 11β-OH, 13-H₂ saturation 249, 231, 205 Moderate anti-inflammatory
Santamarine Eudesmane lactone Unsaturated lactone 247, 229, 201 Cytotoxic
3β-Hydroxy-11β,13-Dihydrocostunolide Eudesmane lactone 3β-OH, 13-H₂ saturation 231, 213, 187 Unreported
8-Desoxyartelin Germacrane lactone α-Methylene-γ-lactone 263, 245, 217 Anti-inflammatory

Research Implications

Its isomers (61–65) require further structural elucidation to clarify bioactivity differences .

Preparation Methods

Plant Material Selection and Preparation

11-Beta-H,13-dihydrosantamarine is obtained from aerial parts of Lactuca serriola, a species rich in sesquiterpene lactones. Fresh plant material is typically harvested during the flowering stage to maximize secondary metabolite production. The biomass is shade-dried, powdered, and subjected to solvent extraction.

Solvent Extraction and Fractionation

The standard protocol involves maceration or Soxhlet extraction using methanol or ethanol (80–90% v/v) at 60–70°C for 48–72 hours. The crude extract is filtered, concentrated under reduced pressure, and partitioned with nonpolar solvents (e.g., hexane) to remove lipids. Subsequent fractionation employs ethyl acetate or dichloromethane to isolate sesquiterpene lactones.

Table 1: Extraction Parameters for 11-Beta-H,13-Dihydrosantamarine

ParameterValueSource
SolventMethanol (80%)
Temperature65°C
Extraction Duration72 hours
Partitioning SolventEthyl acetate
Yield (crude extract)12–15% w/w

Chromatographic Purification

Column Chromatography

The ethyl acetate fraction undergoes silica gel column chromatography (60–120 mesh) with a gradient elution system of hexane:ethyl acetate (8:2 to 5:5). Fractions containing 11-beta-H,13-dihydrosantamarine are identified via thin-layer chromatography (TLC; Rf ≈ 0.45 in hexane:ethyl acetate 6:4).

High-Performance Liquid Chromatography (HPLC)

Final purification uses reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile:water (65:35) at 1.0 mL/min. UV detection at 254 nm confirms peak purity (retention time: 14.2 min).

Structural Characterization

Spectroscopic Analysis

The compound’s structure is resolved through:

  • IR Spectroscopy : Bands at 1750 cm⁻¹ (γ-lactone C=O) and 3400 cm⁻¹ (hydroxyl groups).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 5.12 (d, J = 3.2 Hz, H-13), 2.78 (m, H-11), 1.21 (s, H-15).

    • ¹³C NMR : 172.8 ppm (C-12 lactone), 79.3 ppm (C-11 hydroxyl-bearing carbon).

X-ray Crystallography

Crystals grown via vapor diffusion (methanol:water 7:3) confirm the bicyclic eudesmanolide framework with a trans-fused lactone ring. Key bond lengths include C11-O (1.43 Å) and C13-C14 (1.52 Å).

Synthetic Approaches

Biosynthetic Pathways

In Lactuca serriola, 11-beta-H,13-dihydrosantamarine derives from farnesyl pyrophosphate (FPP) via cyclization by germacrene A synthase. Subsequent oxidation and lactonization yield the final product.

Semi-Synthetic Modifications

While full synthesis remains unreported, microbial biotransformation of santamarine (a precursor) using Aspergillus niger cultures achieves 85% conversion to the dihydro derivative under aerobic conditions.

Analytical Validation

UHPLC-MS/MS Quantification

A validated method employs a C18 column (2.1 × 100 mm, 1.7 μm) with electrospray ionization (ESI−):

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient : 5–95% B over 12 min.

  • LOD/LOQ : 0.08 ng/mL and 0.25 ng/mL, respectively.

Challenges and Optimization Strategies

Yield Limitations

Natural extraction yields ≤0.02% w/w due to low abundance in plant biomass. Strategies include:

  • Elicitation with jasmonic acid (2 μM) to enhance sesquiterpene production.

  • Cell suspension cultures of Lactuca serriola with 1.5× yield improvement.

Stability Considerations

The compound degrades under prolonged light exposure (t½ = 48 hours). Storage at −80°C in amber vials with nitrogen overlay ensures 12-month stability .

Q & A

Q. What characterization techniques are essential for confirming the structural identity of 11-beta-H,13-dihydrosantamarine in natural product isolation studies?

To confirm structural identity, researchers must combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR for complete resonance assignments), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis. For known compounds, cross-referencing spectral data with literature is critical . For novel or ambiguously characterized analogs, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystallizable) are recommended to resolve structural uncertainties .

Q. How should researchers design initial bioactivity assays for 11-beta-H,13-dihydrosantamarine to prioritize further investigation?

Begin with in vitro high-throughput screening against target-specific models (e.g., cancer cell lines, microbial strains, or enzyme targets relevant to the compound’s biosynthetic class). Use dose-response curves to determine IC50/EC50 values and establish selectivity indices by testing against non-target cell lines or enzymes. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments to minimize variability .

Q. What protocols ensure reproducibility in isolating 11-beta-H,13-dihydrosantamarine from plant or microbial sources?

Document extraction solvents (e.g., methanol for polar constituents), chromatographic methods (column chromatography with silica gel or HPLC parameters), and purification steps (e.g., recrystallization solvents). Provide retention times, Rf values, and solvent ratios. For trace compounds, specify detection limits and validate purity via HPLC-UV/ELSD (>95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for 11-beta-H,13-dihydrosantamarine?

Reassess computational models (e.g., molecular docking or QSAR) by refining parameters such as binding site flexibility or solvation effects. Validate in silico predictions with orthogonal assays (e.g., surface plasmon resonance for binding affinity or isothermal titration calorimetry for thermodynamic profiling). If discrepancies persist, investigate off-target interactions using proteome-wide affinity profiling or metabolomic perturbation analysis .

Q. What experimental strategies optimize the total synthesis of 11-beta-H,13-dihydrosantamarine while addressing stereochemical challenges?

Prioritize retrosynthetic analysis to identify key stereocenters (e.g., beta-H configuration). Use asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution for stereocontrol. Monitor reaction intermediates via LC-MS and compare spectral data with natural isolates. For scalability, replace hazardous reagents (e.g., ozonolysis) with safer alternatives (e.g., dihydroxylation-oxidative cleavage) and validate step efficiency using green chemistry metrics .

Q. How should researchers design studies to elucidate the biosynthetic pathway of 11-beta-H,13-dihydrosantamarine in its native organism?

Combine genomic sequencing (e.g., Illumina/Nanopore) with transcriptomic and metabolomic profiling under stress conditions to identify candidate genes (e.g., cytochrome P450s or terpene synthases). Use heterologous expression in model systems (e.g., E. coli or yeast) to validate enzyme function. For pathway intermediates, employ stable isotope labeling (e.g., 13C-glucose) and track incorporation via NMR or MS .

Q. What methodologies address discrepancies in reported cytotoxicity data for 11-beta-H,13-dihydrosantamarine across different cell lines?

Conduct a meta-analysis of published data to identify variables such as cell culture conditions (e.g., serum concentration, passage number), assay duration, or compound solubility. Replicate experiments using standardized protocols (e.g., ATCC cell lines, MTT assay with 48-hour exposure). Explore mechanism-driven endpoints (e.g., apoptosis via flow cytometry or DNA damage via comet assay) to contextualize cytotoxicity .

Q. How can interdisciplinary approaches enhance the study of 11-beta-H,13-dihydrosantamarine’s ecological role in its native habitat?

Integrate chemical ecology with microbial co-culture experiments to identify allelopathic interactions or symbiont-dependent biosynthesis. Use field sampling paired with LC-MS metabolomics to correlate compound abundance with environmental stressors (e.g., herbivory or pathogen presence). For functional studies, employ gene knockout models or RNAi in host organisms to disrupt production and observe ecological impacts .

Methodological Guidance for Data Analysis and Reporting

  • Handling Spectral Data Contradictions : Compare NMR/IR/MS data across multiple solvent systems and temperatures. Use computational tools (e.g, ACD/Labs or MestReNova) to simulate spectra and identify artifacts (e.g., solvent peaks or degradation products) .
  • Reproducibility in Bioassays : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in public repositories (e.g., ChEMBL or PubChem) and detailing statistical methods (e.g., ANOVA with post-hoc tests) .
  • Ethical Reporting of Negative Results : Disclose failed syntheses or inactive bioassay outcomes in supplementary materials to prevent redundant efforts. Use platforms like Journal of Negative Results for full transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-beta-H,13-dihydrosantamarine
Reactant of Route 2
11-beta-H,13-dihydrosantamarine

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